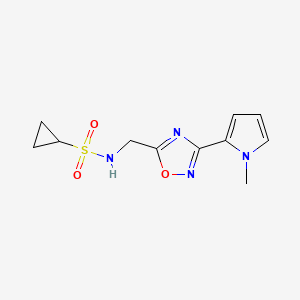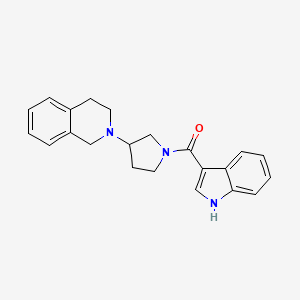
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone varies depending on its application. In anticancer research, it has been found to induce apoptosis in cancer cells by activating the caspase pathway. In Alzheimer's disease research, it has been found to inhibit the aggregation of beta-amyloid peptides by binding to them and preventing their further aggregation. In metal ion detection research, it acts as a fluorescence probe by binding to specific metal ions and emitting a fluorescent signal.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone depend on its application. In anticancer research, it has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, it has been found to prevent the aggregation of beta-amyloid peptides, which may contribute to the development of the disease. In metal ion detection research, it acts as a fluorescent probe and emits a signal upon binding to specific metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone in lab experiments include its potential applications in various fields, such as anticancer research, Alzheimer's disease research, and metal ion detection. It has also shown promising results in vitro studies. However, the limitations include the need for further studies to determine its toxicity, pharmacokinetics, and pharmacodynamics. Additionally, the yield and purity of the final product depend on the reaction conditions, which may affect the reproducibility of the results.
Direcciones Futuras
There are several future directions for the research of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone. One direction includes further studies to determine its toxicity, pharmacokinetics, and pharmacodynamics in vivo. Another direction includes investigating its potential use as an imaging agent for detecting cancer cells or beta-amyloid peptides in vivo. Additionally, further studies are needed to determine its potential applications in other fields, such as drug design and material science.
Métodos De Síntesis
The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone involves the reaction of 3,4-dihydroisoquinoline, pyrrolidine, indole-3-carboxaldehyde, and methyl iodide. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide, at a specific temperature and pressure. The yield and purity of the final product depend on the reaction conditions.
Aplicaciones Científicas De Investigación
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease, due to its ability to inhibit the aggregation of beta-amyloid peptides. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(1H-indol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22(20-13-23-21-8-4-3-7-19(20)21)25-12-10-18(15-25)24-11-9-16-5-1-2-6-17(16)14-24/h1-8,13,18,23H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACZYCKWRKMDPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2645118.png)

![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2645121.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate](/img/structure/B2645122.png)
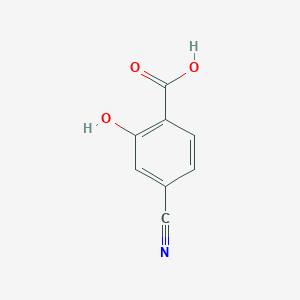

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide](/img/structure/B2645130.png)
![N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2645131.png)
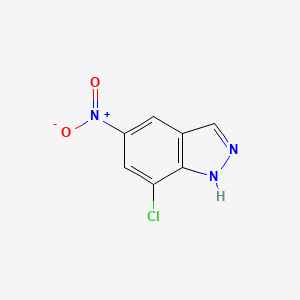
![4-(6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2645133.png)
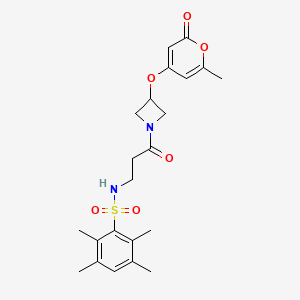
![N-(4-Cyanothian-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2645135.png)
